molecular formula C7H7NO B1623853 3-Vinylpyridin-2(1H)-one CAS No. 395681-47-7

3-Vinylpyridin-2(1H)-one

Cat. No.: B1623853
CAS No.: 395681-47-7
M. Wt: 121.14 g/mol
InChI Key: KNHYFBCCUHCLGL-UHFFFAOYSA-N
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Description

3-Vinylpyridin-2(1H)-one is an organic compound that belongs to the class of vinylpyridines It is characterized by the presence of a vinyl group attached to the pyridine ring, specifically at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Vinylpyridin-2(1H)-one typically involves the reaction of 2-pyridone with acetylene in the presence of a base. The reaction conditions often include the use of a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the vinyl group on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Vinylpyridin-2(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted pyridines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Saturated pyridine derivatives.

    Substitution: Various substituted pyridines depending on the reagents used.

Scientific Research Applications

3-Vinylpyridin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of polymers with unique properties.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Vinylpyridin-2(1H)-one involves its interaction with various molecular targets. The vinyl group allows the compound to participate in addition reactions, forming covalent bonds with other molecules. This reactivity is exploited in various applications, including polymerization and chemical synthesis. The specific pathways and molecular targets depend on the context of its use, such as in catalysis or as a building block in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Vinylpyridine: Similar structure but with the vinyl group at the 2-position.

    4-Vinylpyridine: Vinyl group at the 4-position.

    3-Ethenylpyridine: Another name for 3-Vinylpyridine.

Uniqueness

3-Vinylpyridin-2(1H)-one is unique due to the presence of the vinyl group at the 3-position and the 2(1H)-one functional group. This combination imparts distinct chemical properties and reactivity, making it valuable in specific applications where other vinylpyridines may not be as effective.

Properties

IUPAC Name

3-ethenyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-2-6-4-3-5-8-7(6)9/h2-5H,1H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHYFBCCUHCLGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433072
Record name 3-Ethenylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395681-47-7
Record name 3-Ethenylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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